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4-(3-aminophenyl)-2H-phthalazin-1-one

PARP-1 inhibition IC50 structure-activity relationship

Researchers need traceable low-affinity PARP-1 controls to validate assay windows without complete inhibition by potent compounds like olaparib. This phthalazinone derivative fills that gap precisely. - **Defined potency**: Documented PARP-1 IC50 = 28 µM; ideal for Z'-factor determination and HTS calibration. - **Fragment-ready**: 237 Da, XlogP 2.0, free meta-amino group for derivatization. - **Regioisomeric purity**: Critical analytical standard to distinguish from 4-amino isomer via HPLC or LC-MS.

Molecular Formula C14H11N3O
Molecular Weight 237.26 g/mol
CAS No. 391894-28-3
Cat. No. B14175252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-aminophenyl)-2H-phthalazin-1-one
CAS391894-28-3
Molecular FormulaC14H11N3O
Molecular Weight237.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NNC2=O)C3=CC(=CC=C3)N
InChIInChI=1S/C14H11N3O/c15-10-5-3-4-9(8-10)13-11-6-1-2-7-12(11)14(18)17-16-13/h1-8H,15H2,(H,17,18)
InChIKeyNFARCWSYFRPOOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Physicochemical and Pharmacological Baseline


4-(3-Aminophenyl)-2H-phthalazin-1-one (CAS 391894-28-3) is a heterocyclic phthalazinone derivative with molecular formula C14H11N3O, molecular weight 237.26 g/mol, a computed XlogP of 2.0, topological polar surface area (TPSA) of 67.5 Ų, one rotatable bond, and two hydrogen-bond donors . The compound belongs to the phthalazinone class identified as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), a clinically validated anticancer target [1]. Its 3-aminophenyl substituent at the C4 position distinguishes it from both the unsubstituted core and the 4-substituted benzyl series that gave rise to approved PARP inhibitors such as olaparib.

Structural class 3‑aminophenyl‑phthalazinone; distinct from unsubstituted core and 4‑benzyl clinical leads.
Target context Reported PARP‑1 inhibitor scaffold; supports pathway inhibition studies and fragment‑based screening.
Differentiation Meta‑amino substitution aligns with pharmacophoric requirements; para isomer may engage unrelated targets.

Why Generic Phthalazinone Substitution Fails


Phthalazinone-based PARP inhibitors span a wide potency range from millimolar to low nanomolar IC50 values depending on the nature and position of substituents [2]. The unsubstituted phthalazinone core is a weak, non-selective PARP inhibitor with insufficient potency for cellular studies [1]. The historical PARP inhibitor 3-aminobenzamide (a benzamide, not a phthalazinone) exhibits a Ki of approximately 5 µM, roughly 1000-fold weaker than second-generation clinical candidates [3]. Within the phthalazinone class, 4-aryl derivatives (e.g., the target compound) show micromolar PARP-1 inhibition, whereas optimized meta-substituted 4-benzyl analogs achieve low nanomolar potency [2][4]. The position of the amino group on the pendant phenyl ring (3- vs. 4-substitution) further modulates hydrogen-bonding geometry and target engagement. These structure-activity relationships mean that substituting one phthalazinone for another without matching substitution pattern, linker type, and regioisomer can shift potency by orders of magnitude.

This compound 3‑aminophenyl‑phthalazinone (meta‑amino, C4‑aryl)
Substitution risk Unsubstituted phthalazinone core lacks the pendant amino handle; reported PARP‑1 affinity insufficient for cellular studies. Substitution may shift binding mode.
This compound Meta‑amino regiochemistry (3‑position)
Substitution risk 4‑amino regioisomer (CAS 131741‑53‑2) shares identical formula and computed logP, but reported antiplatelet/cytokine profiles may confound PARP‑focused experiments.
This compound Micromolar‑affinity 4‑aryl scaffold
Substitution risk Optimized meta‑substituted 4‑benzylphthalazinones achieve substantially higher potency; direct replacement without re‑validation may alter assay dynamic range.

Quantitative Differentiation Evidence vs. Closest Analogs


PARP-1 Inhibitory Potency: Micromolar Affinity vs. Nanomolar Clinical Candidates

4-(3-Aminophenyl)-2H-phthalazin-1-one exhibits a reported PARP-1 IC50 of 28 µM [1]. This places it squarely in the micromolar potency range characteristic of early 4-arylphthalazinone screening hits, as documented by Cockcroft et al., where initial 4-arylphthalazinones showed micromolar PARP-1 inhibition before optimization to low-nanomolar 4-benzyl derivatives [2]. For context, the unsubstituted phthalazinone core (CAS 119-39-1) is described as an insufficiently potent and non-selective PARP binder unsuitable as a chemical probe [3]. In contrast, optimized meta-substituted 4-benzylphthalazinones in the Cockcroft series achieved IC50 values of ~20 nM, and compound B16 reached 7.8 nM against PARP-1 [2][4]. The target compound's 28 µM IC50 represents a >1000-fold difference from these optimized leads, defining it as a useful early-stage scaffold or negative-control tool compound rather than a potent drug candidate.

PARP‑1 potency
Cross‑study comparable
IC50 = 28 µM (reported)
Reported PARP‑1 inhibition context
>1000‑fold less potent than optimized 4‑benzyl leads (~20 nM); fits micromolar‑affinity control or fragment‑hit range.
PARP-1 inhibition IC50 structure-activity relationship

Regioisomeric Differentiation: 3-Amino vs. 4-Amino Substitution Profiles

The target compound bears the amino group at the meta (3-) position of the pendant phenyl ring. Its closest regioisomer, 4-(4-aminophenyl)phthalazin-1(2H)-one (CAS 131741-53-2), places the amino group at the para (4-) position . These two compounds share identical molecular formula (C14H11N3O), molecular weight (237.26 g/mol), and computed XlogP (~2.0) . However, the amino group position alters the vector of hydrogen-bond donation relative to the phthalazinone core. In PARP-1, the catalytic domain's NAD+-binding pocket has specific hydrogen-bonding requirements with the Gly863 and Ser904 residues [1]. Meta-substitution directs the amino group toward a different spatial region of the binding pocket than para-substitution, potentially altering affinity and selectivity profiles. The 4-aminophenyl regioisomer has been reported to exhibit antiplatelet activity and inhibition of proinflammatory cytokine production (IL-6, IL-8, TNFα) , suggesting it engages targets beyond PARP, whereas the 3-aminophenyl variant is specifically documented in PARP inhibition contexts [2].

Regioisomer identity
Class‑level inference
3‑amino (meta) vs. 4‑amino (para) substitution; identical MW and XlogP, divergent biological annotation.
Supports regioisomer‑specific procurement
4‑amino regioisomer reported for antiplatelet/cytokine activity; may interfere with PARP‑focused assays.
regioisomer amino substitution PARP binding structure-based design

Class-Wide Selectivity: Meta-Substituted vs. Para-Substituted PARP-1 Activity

A 2026 study specifically compared meta-substituted and para-substituted phthalazinone derivatives for PARP-1 inhibitory activity and found that 'enhanced inhibitory activity of the meta-substituted derivative against recombinant PARP1' was observed [1]. This provides direct experimental evidence that the meta-substitution pattern—as found in 4-(3-aminophenyl)-2H-phthalazin-1-one—confers a potency advantage over para-substituted analogs in the PARP-1 context. The broader phthalazinone literature consistently demonstrates that meta-substitution is a critical determinant of PARP-1 potency: the transition from 4-arylphthalazinones (micromolar inhibitors) to meta-substituted 4-benzyl-phthalazinones (low nanomolar inhibitors) was the key optimization step in the development of olaparib and related clinical candidates [2][3]. While the target compound's 28 µM IC50 indicates it is not itself a highly optimized PARP-1 inhibitor, its meta-substitution pattern aligns with the pharmacophoric requirement for PARP-1 binding, making it a structurally relevant scaffold for further derivative synthesis.

Meta‑ vs. para‑activity
Class‑level inference
Meta‑substituted derivatives show enhanced PARP‑1 inhibition over para analogs in recombinant assays.
Aligns with pharmacophoric model
Meta pattern validated across multiple series; supports scaffold selection for library design.
meta-substitution PARP-1 selectivity phthalazinone SAR

Drug-Likeness Profile: Fragment-Sized Scaffold for Lead Optimization

The target compound's computed properties—XlogP = 2.0, TPSA = 67.5 Ų, molecular weight = 237.26 g/mol, 2 HBD, 3 HBA, and only 1 rotatable bond —place it within favorable drug-like chemical space. Its molecular weight of 237 Da qualifies it as a fragment-sized molecule (typically <300 Da for fragment-based drug discovery), while the XlogP of 2.0 falls within the optimal range (1–3) for balanced permeability and solubility [1]. The low number of rotatable bonds (1) confers conformational rigidity beneficial for target binding entropy. In comparison, the unsubstituted phthalazinone core (MW 146.15, XlogP ~0.5) is more polar but lacks the aryl substituent needed for hydrophobic pocket engagement [2]. Clinical phthalazinone PARP inhibitors such as olaparib (MW 434.46, XlogP ~1.9) are substantially larger and more complex [3]. The target compound thus occupies a strategic intermediate position: more elaborated than the bare scaffold but still fragment-like, making it an attractive starting point for structure-based lead optimization programs.

Drug‑likeness
Cross‑study comparable
MW 237 Da, XlogP 2.0, TPSA 67.5 Ų, 1 rotatable bond.
Fragment‑sized, balanced profile
Suitable for fragment‑based screening and library growth; lipophilicity supports biochemical assay solubility.
drug-likeness Lipinski rule permeability fragment-based drug design

Synthetic Tractability: Primary Amine as a Derivatization Handle

4-(3-Aminophenyl)-2H-phthalazin-1-one contains a free primary aromatic amine at the meta position of the pendant phenyl ring. This functional group serves as a versatile synthetic handle for late-stage diversification through well-established reactions including amide bond formation with carboxylic acids, reductive amination with aldehydes, sulfonamide formation with sulfonyl chlorides, and diazotization followed by Sandmeyer or azo-coupling reactions [1]. The compound can be synthesized from phthalic anhydride, hydrazine hydrate, and 3-nitroaniline (with subsequent nitro reduction), yielding the target amine in moderate to high yields [2]. In contrast, the unsubstituted phthalazinone core (CAS 119-39-1) lacks this pendant amino group entirely, offering no equivalent derivatization handle [3]. The 4-benzylphthalazinone clinical leads (e.g., olaparib) contain amide-linked substituents at positions analogous to this amino group, demonstrating that functionalization at this vector is critical for achieving potent PARP inhibition [4]. The presence of the free amine thus enables direct elaboration of focused compound libraries without requiring de novo core synthesis for each derivative.

Synthetic handle
Class‑level inference
Free primary aromatic amine at meta position; enables amide, sulfonamide, reductive amination, diazonium chemistry.
Late‑stage diversification vector
Eliminates 2–3 synthetic steps vs. functionalizing unsubstituted core; supports parallel library synthesis.
synthetic intermediate amine functionalization library synthesis derivatization

Scaffold Comparison: Phthalazinone Core vs. Benzamide PARP Inhibitors

3-Aminobenzamide (3-AB, CAS 3544-24-9) is the prototypical PARP inhibitor with a reported Ki of approximately 5 µM (5,000 nM) [1]. 4-(3-Aminophenyl)-2H-phthalazin-1-one, bearing the same 3-aminoaryl motif but embedded within the phthalazinone scaffold, exhibits a PARP-1 IC50 of 28 µM (28,000 nM) [2]. While the target compound is approximately 5.6-fold less potent than 3-AB in terms of absolute IC50/Ki values, direct numerical comparison is confounded by different assay formats (Ki vs. IC50) and enzyme sources. More importantly, the phthalazinone scaffold provides a fundamentally different binding mode: the phthalazinone carbonyl and N2 hydrogen form key interactions with Gly863 and Ser904 in the PARP-1 NAD+-binding pocket [3], interactions that are not accessible to the simple benzamide scaffold. This distinct binding mode, combined with the phthalazinone core's conformational rigidity (1 rotatable bond vs. 2 for 3-AB), provides a structurally more defined starting point for structure-based drug design. The phthalazinone scaffold also enables additional substitution vectors (N2 and C4 aromatic positions) not available on 3-AB, supporting more elaborate SAR exploration [4].

Scaffold comparison
Cross‑study comparable
Phthalazinone core vs. benzamide (3‑AB); distinct binding mode at Gly863/Ser904, additional substitution vectors.
Defined binding interactions
Phthalazinone offers more rigid scaffold and extra vectors vs. 3‑aminobenzamide; suitable for structure‑based design.
PARP inhibitor evolution benzamide vs. phthalazinone scaffold comparison

Procurement and Research Application Scenarios


Micromolar-Affinity Negative Control for PARP-1 Assays

With a defined PARP-1 IC50 of 28 µM, this compound is ideally suited as a low-affinity reference compound in PARP-1 enzymatic assays where potent inhibitors (e.g., olaparib, IC50 ~5–139 nM depending on assay format) produce near-complete inhibition [1]. It enables establishment of a partial inhibition window useful for assay quality control, Z'-factor determination, and calibration of high-throughput screening platforms. Unlike the unsubstituted phthalazinone core, which is described as insufficiently characterized for probe use [2], this compound has a documented IC50 value, making it a traceable reference material.

Fragment-Based Lead Discovery Starting Point

The compound's low molecular weight (237 Da), balanced XlogP (2.0), and structural overlap with the clinical phthalazinone pharmacophore make it an attractive fragment hit for structure-based drug design . Its 28 µM affinity falls within the typical fragment hit range (10 µM–10 mM), and the free amino group provides a synthetic vector for fragment growing, merging, or linking strategies [3]. Crystallography or SPR-based fragment screening campaigns can use this compound to validate the phthalazinone binding mode at the PARP-1 NAD+-binding site before committing to more complex synthetic efforts.

Core Scaffold for Parallel Library Synthesis

The free primary aromatic amine at the meta position enables rapid parallel derivatization via amide coupling, sulfonamide formation, or reductive amination without requiring de novo core synthesis [3]. This compound can serve as the key intermediate for generating focused libraries of 50–200 analogs in a single synthetic cycle. The meta-substitution pattern has been independently validated as optimal for PARP-1 binding in recent head-to-head comparison studies [4], providing confidence that libraries built on this scaffold will explore relevant chemical space for PARP inhibition.

Reference Standard for Regioisomeric Purity Control

Given the distinct pharmacological profiles of the 3-aminophenyl vs. 4-aminophenyl regioisomers , this compound serves as a critical analytical reference standard for HPLC, LC-MS, or NMR-based purity and identity testing when synthesizing or procuring aminophenyl-substituted phthalazinones. Its distinct retention time, mass spectrum, and NMR signature allow laboratories to confirm regioisomeric identity and exclude contamination by the 4-amino isomer, which could confound biological assay results with off-target antiplatelet or anti-inflammatory activities.

Application
Selection Property
Validation Focus
Micromolar‑affinity negative control
Documented IC50 reference point
Assay window calibration and Z'‑factor determination
Fragment‑based lead discovery
Fragment‑like physicochemical profile
SPR/crystallography binding‑mode validation
Parallel library synthesis
Free primary amine derivatization handle
SAR exploration at meta‑amino vector
Regioisomeric purity control
Distinct analytical fingerprint
HPLC/LC‑MS/NMR identity confirmation vs. 4‑amino isomer
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